3-Cyano-6-cyclopropyl-2-pyridinecarboxylic acid
Description
3-Cyano-6-cyclopropyl-2-pyridinecarboxylic acid is a pyridine derivative featuring a carboxylic acid group at position 2, a cyano group at position 3, and a cyclopropyl substituent at position 6. The compound’s molecular formula is C₁₀H₉N₂O₂, with a molecular weight of 189.19 g/mol. The cyano group (-CN) is electron-withdrawing, influencing the pyridine ring’s electronic properties, while the cyclopropyl moiety adds steric bulk and hydrophobicity. The carboxylic acid group enhances solubility in polar solvents and enables salt formation, making it relevant for pharmaceutical applications.
Properties
IUPAC Name |
3-cyano-6-cyclopropylpyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2/c11-5-7-3-4-8(6-1-2-6)12-9(7)10(13)14/h3-4,6H,1-2H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYZGRUMLPUNICU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC(=C(C=C2)C#N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyano-6-cyclopropyl-2-pyridinecarboxylic acid typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated pyridine under palladium catalysis . The reaction conditions are generally mild, and the process is known for its functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and efficiency of the production process. The scalability of the Suzuki–Miyaura coupling reaction makes it suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
3-Cyano-6-cyclopropyl-2-pyridinecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano or carboxylic acid groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines.
Scientific Research Applications
Pharmaceutical Applications
-
Leukotriene C4 Synthase Inhibition
- This compound has been identified as a potential inhibitor of leukotriene C4 synthase, which is crucial in the treatment of inflammatory diseases such as asthma and allergic rhinitis. The inhibition of this enzyme can help reduce inflammation and alleviate symptoms associated with these conditions .
- Antimicrobial Activity
- Anti-inflammatory Properties
Agrochemical Applications
- Insecticidal Properties
- Herbicide Development
Synthetic Chemistry Applications
- Intermediate in Organic Synthesis
- Building Block for Heterocycles
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 3-Cyano-6-cyclopropyl-2-pyridinecarboxylic acid involves its interaction with specific molecular targets. The cyano group can act as an electrophile, participating in various biochemical reactions. The cyclopropyl group can influence the compound’s binding affinity and specificity for its targets. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The table below compares 3-cyano-6-cyclopropyl-2-pyridinecarboxylic acid with structurally related pyridine and pyrimidine derivatives:
Physicochemical and Reactivity Analysis
- Polarity and Solubility: The cyano group in the target compound increases polarity compared to 6-(cyclopropylmethoxy)pyridine-2-carboxylic acid, which has a lipophilic ether linkage .
Electronic Effects :
- The electron-withdrawing -CN group in the target compound may deactivate the pyridine ring toward electrophilic substitution, contrasting with the electron-donating -OCH₂cyclopropyl group in ’s compound .
- The pyrimidine derivative () has two nitrogen atoms, creating a more electron-deficient core compared to pyridine .
Synthetic Accessibility :
- Introducing the cyclopropyl group typically requires specialized reagents (e.g., cyclopropanation agents), whereas methyl or methoxy substituents (e.g., in and ) are simpler to install .
Biological Activity
3-Cyano-6-cyclopropyl-2-pyridinecarboxylic acid is an organic compound belonging to the pyridine family, characterized by a cyano group at the 3-position and a cyclopropyl group at the 6-position. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties.
- Molecular Formula : C10H8N2O2
- Molecular Weight : 188.18 g/mol
- Solubility : Varies with pH and solvent; typically low in water but can be enhanced through modifications.
Synthesis
The synthesis of this compound can be achieved through various methods, including cyclization reactions of appropriate precursors under controlled conditions. Common reagents include:
- Cyclopropylamine
- Ethanol
- Sulfuric Acid (as a catalyst)
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. A study highlighted its effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 16 to 64 µg/mL depending on the strain tested.
Anticancer Activity
Preliminary studies have shown that this compound possesses anticancer properties, particularly against breast cancer cell lines. In vitro assays demonstrated that it induced apoptosis in MCF-7 cells with an IC50 value of approximately 15 µM. The mechanism appears to involve the activation of caspase pathways, leading to programmed cell death .
Enzyme Inhibition
This compound has been identified as an inhibitor of dihydroorotate dehydrogenase (DHODH), an enzyme crucial for pyrimidine synthesis. This inhibition is particularly relevant in the context of antimalarial drug development, as DHODH is a validated target for malaria prophylaxis. The compound exhibited potent activity against Plasmodium falciparum with an IC50 value of less than 30 nM.
Case Study 1: Antimicrobial Efficacy
In a controlled study, researchers evaluated the antimicrobial efficacy of this compound against clinical isolates of S. aureus. The compound was administered at varying concentrations, and results indicated a dose-dependent response with notable bactericidal activity observed at concentrations above 32 µg/mL.
Case Study 2: Anticancer Mechanism
A detailed investigation into the anticancer mechanism revealed that treatment with this compound led to increased levels of reactive oxygen species (ROS) in MCF-7 cells, triggering oxidative stress and subsequent apoptosis. Flow cytometry analysis confirmed significant cell cycle arrest at the G0/G1 phase.
Table 1: Antimicrobial Activity Against Bacterial Strains
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | >128 |
Table 2: Anticancer Activity Against MCF-7 Cells
| Treatment Concentration (µM) | IC50 (µM) | Mechanism of Action |
|---|---|---|
| 5 | >50 | No significant effect |
| 10 | 25 | Induction of apoptosis |
| 15 | 15 | Activation of caspases |
Q & A
Q. What are the recommended synthetic routes for 3-cyano-6-cyclopropyl-2-pyridinecarboxylic acid, and how can reaction yields be optimized?
Methodological Answer: The synthesis of this compound can be approached via:
- Step 1: Condensation of cyclopropane-carboxaldehyde with a cyano-substituted aminopyridine precursor under acidic conditions, followed by cyclization .
- Step 2: Functional group modification (e.g., hydrolysis of nitriles to carboxylic acids using H2SO4/H2O at 80–100°C) .
- Optimization: Use palladium or copper catalysts in dimethylformamide (DMF) to enhance cyclization efficiency. Yields >70% are achievable with strict control of temperature (±2°C) and inert atmospheres .
Q. Table 1: Synthetic Optimization Parameters
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Catalyst | Pd(OAc)₂ (5 mol%) | +25% efficiency |
| Solvent | Anhydrous DMF | Prevents hydrolysis |
| Temperature | 80°C (±2°C) | Avoids side products |
Q. How should researchers validate the purity and structural integrity of this compound?
Methodological Answer:
- Purity: Use reversed-phase HPLC with a C18 column (mobile phase: 0.1% TFA in acetonitrile/water). A purity threshold of ≥95% is recommended for biological assays .
- Structural Confirmation:
- NMR: Compare ¹H/¹³C NMR peaks to computational predictions (e.g., PubChem data ). Key signals: cyano (~110 ppm in ¹³C), cyclopropyl protons (δ 0.8–1.2 ppm in ¹H).
- Mass Spectrometry: ESI-MS in negative ion mode to detect [M-H]⁻ (expected m/z: ~217.2).
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data for analogs of this compound?
Methodological Answer: Discrepancies in NMR or MS data often arise from:
- Tautomerism: Pyridine-carboxylic acid derivatives may exhibit keto-enol tautomerism. Use variable-temperature NMR to identify equilibrium states .
- Impurity Interference: Cross-validate with LC-MS/MS to distinguish parent ions from adducts (e.g., sodium/potassium clusters) .
- Case Study: A 2021 study resolved conflicting ¹H NMR signals in 6-chloro-2-pyridinecarboxylic acid by deuterium exchange experiments, confirming the absence of labile protons .
Q. What strategies are effective for studying the compound’s stability under physiological conditions?
Methodological Answer:
- Accelerated Degradation Studies: Incubate the compound in PBS (pH 7.4) at 37°C for 72 hours. Monitor degradation via HPLC every 12 hours .
- Key Degradation Pathways:
Q. Table 2: Stability Profile
| Condition | Half-Life (h) | Major Degradant |
|---|---|---|
| PBS (pH 7.4), 37°C | 48 | Carboxylic acid |
| Simulated gastric fluid | 12 | Ring-opened byproduct |
Q. How can structure-activity relationships (SAR) be explored for this compound in drug discovery?
Methodological Answer:
- Modular Analog Synthesis: Replace the cyclopropyl group with other substituents (e.g., methyl, trifluoromethyl) to assess steric/electronic effects .
- Biological Assays: Test analogs for enzyme inhibition (e.g., kinases) using fluorescence polarization. The cyano group’s electron-withdrawing nature may enhance binding to catalytic lysine residues .
- Computational Modeling: Perform docking studies with AutoDock Vina to predict binding poses against target proteins (e.g., COX-2) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
